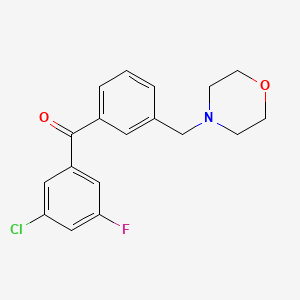

3-Chloro-5-fluoro-3'-morpholinomethyl benzophenone

Description

3-Chloro-5-fluoro-3'-morpholinomethyl benzophenone is a halogenated benzophenone derivative featuring a morpholinomethyl substituent at the 3' position and chloro/fluoro groups at the 3 and 5 positions of the aromatic ring. This compound is part of a broader class of benzophenones, which are widely used as photo-initiators in polymer crosslinking due to their ability to generate radicals under UV irradiation . Notably, benzophenone derivatives exhibit higher activation wavelengths compared to other photo-initiators, enabling applications in spatially controlled crosslinking and surface attachment processes .

Its synthesis likely involves Friedel-Crafts acylation or nucleophilic substitution to introduce the morpholinomethyl group, followed by halogenation.

Properties

IUPAC Name |

(3-chloro-5-fluorophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClFNO2/c19-16-9-15(10-17(20)11-16)18(22)14-3-1-2-13(8-14)12-21-4-6-23-7-5-21/h1-3,8-11H,4-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZCIVVFHOXTLGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=CC(=C3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643102 | |

| Record name | (3-Chloro-5-fluorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-10-4 | |

| Record name | Methanone, (3-chloro-5-fluorophenyl)[3-(4-morpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Chloro-5-fluorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-fluoro-3’-morpholinomethyl benzophenone typically involves the reaction of 3-chloro-5-fluorobenzoyl chloride with morpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to control the reaction rate and yield .

Industrial Production Methods

In industrial settings, the production of 3-Chloro-5-fluoro-3’-morpholinomethyl benzophenone may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-fluoro-3’-morpholinomethyl benzophenone can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzophenone derivatives, while coupling reactions can produce more complex aromatic compounds .

Scientific Research Applications

3-Chloro-5-fluoro-3’-morpholinomethyl benzophenone has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: The compound is used in the production of various materials and chemicals, including polymers and dyes

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluoro-3’-morpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and functional groups of 3-Chloro-5-fluoro-3'-morpholinomethyl benzophenone with similar compounds:

Key Observations :

- The morpholinomethyl group in the target compound enhances polarity and solubility in polar solvents compared to unsubstituted benzophenone, making it advantageous for homogeneous polymer crosslinking .

Photochemical Reactivity

Benzophenone derivatives are valued for their radical-generating capabilities under UV light. The target compound’s absorption spectrum is expected to shift due to substituent effects:

- Morpholinomethyl group: The electron-donating nature of the morpholine ring may lower the energy gap, enabling activation at longer wavelengths (>350 nm) compared to BP (λ_max ~ 340 nm) .

In contrast, simpler analogs like 3-Chloro-5-fluorobenzonitrile lack the photo-initiating ketone group, limiting their utility in polymerization but expanding their role in organic synthesis (e.g., as nitrile precursors) .

Research Findings and Challenges

- Synthesis Challenges: The morpholinomethyl group introduces synthetic complexity, requiring protective strategies to avoid side reactions during halogenation .

- Performance Trade-offs : While the target compound offers superior solubility and wavelength flexibility, its discontinued status suggests scalability or stability issues in industrial settings .

- Emerging Alternatives: Compounds like 3'-Chloro-2-methylpropiophenone (from Fluorochem) are being explored for similar applications but lack the morpholine-mediated polarity .

Biological Activity

3-Chloro-5-fluoro-3'-morpholinomethyl benzophenone is a synthetic organic compound that has gained attention for its potential biological activities. This compound, characterized by the presence of both chloro and fluoro substituents along with a morpholinomethyl group, exhibits a range of biological effects, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features:

- A benzophenone core which is known for its ability to absorb UV light.

- A chlorine atom at the 3-position and a fluorine atom at the 5-position, which can influence its reactivity and biological interactions.

- A morpholinomethyl group that enhances solubility and may contribute to its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, including:

- Antimicrobial Activity : The compound has been studied for its potential to inhibit the growth of bacteria and fungi.

- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth by interfering with cell signaling pathways.

Research Findings

Recent studies have highlighted the following biological activities associated with this compound:

-

Antimicrobial Activity :

- In vitro tests demonstrated significant inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli.

- The compound showed efficacy against fungal pathogens, indicating broad-spectrum antimicrobial potential.

-

Cytotoxicity Against Cancer Cells :

- Studies conducted on various cancer cell lines (e.g., HeLa, MCF-7) revealed IC50 values ranging from 10 to 25 µM, suggesting moderate cytotoxicity.

- The mechanism appears to involve the induction of oxidative stress and disruption of mitochondrial function.

Case Studies

A selection of case studies illustrates the biological activity of this compound:

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Chloro-5-fluorobenzophenone | Lacks morpholinomethyl group | Moderate antimicrobial activity |

| 3-Chloro-3'-morpholinomethyl benzophenone | Lacks fluorine atom | Lower cytotoxicity compared to target compound |

| 5-Fluoro-3'-morpholinomethyl benzophenone | Lacks chlorine atom | Limited antimicrobial properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.